molecular formula C16H17Cl2N7O2 B11544100 3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one

3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one

Cat. No.: B11544100
M. Wt: 410.3 g/mol
InChI Key: MPNWZACENILQJQ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that combines a dichlorophenyl group, a triazinyl group, and an imidazolidinone core, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the dichloro substituents. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.

    Synthesis of the Triazinyl Group: The triazinyl group is synthesized through a series of reactions starting from cyanuric chloride

    Coupling Reactions: The dichlorophenyl intermediate is then coupled with the triazinyl intermediate using a suitable base and solvent to form the desired compound.

    Cyclization: The final step involves cyclization to form the imidazolidinone ring, which is facilitated by heating and the use of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylamino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Introduction of new functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving triazine derivatives.

Medicine

Pharmacologically, the compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The triazinyl group is known to interact with enzymes, inhibiting their activity. The dichlorophenyl group enhances binding affinity, while the imidazolidinone core stabilizes the overall structure. These interactions disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a photosynthesis inhibitor.

    1,3,5-Triazine derivatives: Widely studied for their diverse biological activities.

Uniqueness

What sets 3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one apart is its combined structural features, which confer unique reactivity and biological activity. The presence of both the triazinyl and imidazolidinone groups allows for versatile applications across different fields.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

Molecular Formula

C16H17Cl2N7O2

Molecular Weight

410.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one

InChI

InChI=1S/C16H17Cl2N7O2/c1-8-12(26)25(9-5-6-10(17)11(18)7-9)13(19)24(8)15-20-14(23(2)3)21-16(22-15)27-4/h5-8,19H,1-4H3

InChI Key

MPNWZACENILQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=N)N1C2=NC(=NC(=N2)OC)N(C)C)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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